molecular formula C20H17O3P B3393777 Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester CAS No. 5032-55-3

Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester

Cat. No.: B3393777
CAS No.: 5032-55-3
M. Wt: 336.3 g/mol
InChI Key: MMMXXUIKHMBNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester is an organic compound that belongs to the class of phosphine ligands. It is used primarily in various catalytic processes, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it valuable in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(diphenylphosphinyl)-, methyl ester typically involves the esterification of 4-(diphenylphosphinyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a ligand in catalytic processes, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(diphenylphosphinyl)-, methyl ester involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets include organic substrates that undergo transformation in the presence of the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylphosphino)benzoic acid
  • Diphenyl(p-carboxyphenyl)phosphine
  • 4-(Diphenylphosphino)benzaldehyde

Uniqueness

Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester is unique due to its ester functional group, which provides additional reactivity and versatility in synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and ease of handling in various solvents, making it a preferred choice in certain catalytic processes.

Properties

IUPAC Name

methyl 4-diphenylphosphorylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3P/c1-23-20(21)16-12-14-19(15-13-16)24(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMXXUIKHMBNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444539
Record name Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5032-55-3
Record name Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-(diphenylphosphinyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.